![molecular formula C17H14F4N4 B2434062 3-[4-(4-氟苯基)哌嗪-1-基]-5-(三氟甲基)吡啶-2-腈 CAS No. 338759-44-7](/img/structure/B2434062.png)
3-[4-(4-氟苯基)哌嗪-1-基]-5-(三氟甲基)吡啶-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile”:
Neuropharmacology
This compound is often studied for its potential effects on the central nervous system. It acts as a ligand for various neurotransmitter receptors, making it valuable in research focused on understanding and treating neurological disorders such as schizophrenia, depression, and anxiety .
Radioligand Development
In the field of radiopharmaceuticals, this compound can be labeled with radioactive isotopes to create radioligands. These radioligands are used in positron emission tomography (PET) imaging to study receptor binding and distribution in the brain, aiding in the diagnosis and research of neurological diseases .
Drug Discovery and Development
This molecule serves as a lead compound in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties, making it a starting point for the synthesis of new drugs targeting specific receptors or enzymes .
Molecular Biology
In molecular biology, this compound is used to study protein-ligand interactions. By understanding how it binds to specific proteins, researchers can gain insights into the mechanisms of action of various biological processes and develop inhibitors or activators for therapeutic purposes .
Chemical Biology
This compound is utilized in chemical biology to probe biological systems. It can be used to modulate the activity of specific proteins or pathways, helping researchers to dissect complex biological networks and understand cellular functions .
Toxicology Studies
The compound is also employed in toxicology to assess its safety profile and potential side effects. These studies are crucial for determining the compound’s suitability for further development as a therapeutic agent and for understanding its impact on biological systems .
Pharmacokinetics and Metabolism
Research on this compound includes studying its pharmacokinetics and metabolism. Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body helps in optimizing its efficacy and safety as a drug candidate .
Behavioral Science
In behavioral science, this compound is used to study its effects on animal behavior. These studies help in understanding the compound’s potential therapeutic effects on mood, cognition, and behavior, providing insights into its application in treating psychiatric disorders .
作用机制
Target of Action
The primary target of the compound “3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile” is the Dopamine D4 receptor . This receptor is a G protein-coupled receptor that is associated with the neurotransmitter dopamine, which plays a crucial role in the central nervous system.
Mode of Action
The compound interacts with the Dopamine D4 receptor, binding to it and modulating its activity
Biochemical Pathways
The Dopamine D4 receptor is involved in various biochemical pathways, primarily those related to the neurotransmitter dopamine. Activation or inhibition of this receptor can affect these pathways and their downstream effects, which include mood regulation, reward-seeking behavior, and motor control .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Dopamine D4 receptor. By modulating the activity of this receptor, the compound can influence various physiological processes regulated by dopamine, potentially leading to changes in mood, behavior, and motor control .
属性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N4/c18-13-1-3-14(4-2-13)24-5-7-25(8-6-24)16-9-12(17(19,20)21)11-23-15(16)10-22/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMYXGAJGDPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(N=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2433980.png)

![(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2433986.png)
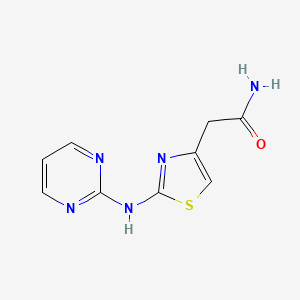

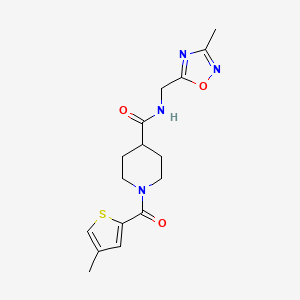


![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
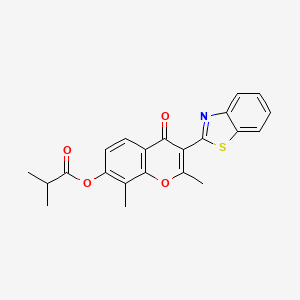
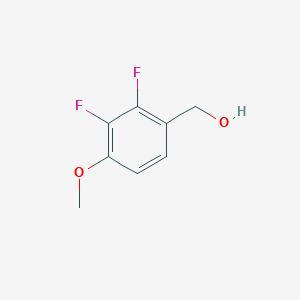
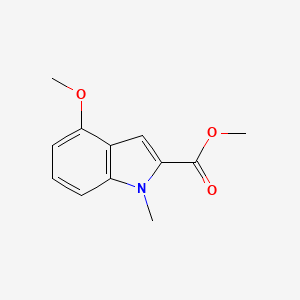

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)